Cas no 2034302-66-2 (1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione)

1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a structurally complex organic compound featuring a chlorophenyl group, a pyrrolidine moiety, and a dimethylpyrimidinyloxy substituent. Its unique molecular architecture suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both ketone and heterocyclic functionalities enhances its reactivity, enabling selective modifications for targeted applications. The compound's stability and compatibility with diverse reaction conditions make it a versatile candidate for further derivatization. Its precise physicochemical properties and biological activity would require detailed characterization, but its structural features indicate promise for specialized synthetic pathways.
1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione structure
2034302-66-2 structure
Product name:1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
CAS No:2034302-66-2
MF:C20H22ClN3O3
MW:387.859983921051
CID:6022828
PubChem ID:121017556

1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
    • 1-(4-chlorophenyl)-4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione
    • 1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
    • F6478-0619
    • 2034302-66-2
    • AKOS026690466
    • 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
    • Inchi: 1S/C20H22ClN3O3/c1-13-11-14(2)23-20(22-13)27-17-9-10-24(12-17)19(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3
    • InChI Key: ZYWKHDWZYBQQSP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CCC(N1CCC(C1)OC1N=C(C)C=C(C)N=1)=O)=O

Computed Properties

  • Exact Mass: 387.1349693g/mol
  • Monoisotopic Mass: 387.1349693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.4Ų
  • XLogP3: 2.9

1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-0619-3mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6478-0619-4mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6478-0619-15mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6478-0619-20μmol
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6478-0619-20mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6478-0619-2μmol
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6478-0619-1mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6478-0619-2mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6478-0619-5mg
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6478-0619-5μmol
1-(4-chlorophenyl)-4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
2034302-66-2 90%+
5μl
$94.5 2023-05-17

Additional information on 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione

Chemical Profile of 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS No. 2034302-66-2)

1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS No. 2034302-66-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. Its molecular structure, characterized by a butane dione backbone linked to a chlorophenyl group and a pyrrolidine moiety modified with a dimethylpyrimidine oxide substituent, positions it as a promising candidate for further exploration in medicinal chemistry.

The compound’s unique structural features make it an intriguing subject for research in the development of novel therapeutic agents. The presence of the chlorophenyl group suggests potential interactions with biological targets such as enzymes and receptors, while the dimethylpyrimidine oxide moiety may contribute to its pharmacological activity by modulating specific biochemical pathways. This combination of structural elements has been strategically designed to enhance binding affinity and selectivity, which are critical factors in drug design.

In recent years, there has been growing interest in the development of small molecules that can modulate central nervous system (CNS) functions. The pyrrolidine scaffold is well-known for its utility in CNS-active compounds due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. The current compound’s design incorporates this scaffold, making it a potential lead for further investigation into treatments for neurological disorders.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in medicinal chemistry increasingly focuses on identifying molecules that can interact with underexplored targets or offer improved efficacy and safety profiles compared to existing therapies. The structural complexity of 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione suggests that it may possess properties that make it suitable for such applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the synthetic prowess required but also underscore the importance of process chemistry in bringing promising candidates from laboratory-scale synthesis to viable drug candidates.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of this compound to various biological targets. Initial simulations indicate favorable interactions with proteins involved in inflammation and pain signaling pathways, which are relevant for developing novel therapeutics in these domains. These computational findings provide valuable insights into the compound’s pharmacological profile before costly experimental validation is undertaken.

The pharmacokinetic properties of 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione are also under scrutiny to assess its suitability for clinical development. Parameters such as solubility, stability, metabolic degradation pathways, and potential drug-drug interactions are critical determinants of its translational potential. Preliminary studies suggest that the compound exhibits reasonable solubility in aqueous media and stability under various storage conditions, which are favorable attributes for further development.

In parallel with preclinical studies, researchers are exploring synergistic combinations of this compound with other known active agents. The rationale behind such investigations is to enhance therapeutic outcomes by leveraging complementary mechanisms of action or reducing side effects through polypharmacology. Preliminary data from combinatorial studies indicate promising results when tested against certain disease models, suggesting that this compound could be part of combination therapies in the future.

The regulatory landscape for new chemical entities like 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is another critical consideration during its development journey. Compliance with Good Manufacturing Practices (GMP), submission of comprehensive toxicological data packages, and adherence to international guidelines are prerequisites for advancing into clinical trials. Collaborations between academic institutions and pharmaceutical companies are often necessary to navigate these regulatory hurdles efficiently.

As research progresses, advancements in analytical techniques continue to enhance our ability to study complex molecules like this one comprehensively. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed structural information that aids in understanding its behavior in biological systems. These tools are indispensable for characterizing intermediates during synthesis and confirming the identity and purity of final products intended for preclinical testing.

The economic feasibility of producing 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione at scale is another factor influencing its commercial viability. Cost-effective synthetic routes must be identified to ensure affordability without compromising quality standards required by regulatory agencies worldwide. Process optimization efforts often involve green chemistry principles aimed at minimizing waste generation while maximizing yields through sustainable manufacturing practices.

In conclusion, 1-(4-Chlorophenyl)-4-(3-((4,6-dimethylpyrimidin -2 - yl )oxy ) py rrol idine - 1 - yl ) but an e - 1 , 4 - dione (CAS No . 2034302 -66 - 2 ) represents an exciting opportunity within pharmaceutical research due to its intricate molecular architecture . Its potential applications span multiple therapeutic areas , particularly those involving modulation o f central nervous system function s . With continued investigation into its pharmacological properties , synthetic feasibility , pharma cokinet ic beha vior , an d regulatory complianc e , this compoun d holds promise as a valuable addition t o t he armamentarium o f modern medicine . p >

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